molecular formula C18H30O B12775899 (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one CAS No. 3953-35-3

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No.: B12775899
CAS No.: 3953-35-3
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-HSVQFRAPSA-N
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Description

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a volatile apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. These compounds are known for their roles in plant and animal biology, contributing to flavors, aromas, and signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .

Chemical Reactions Analysis

Types of Reactions

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one include other volatile apocarotenoids such as:

  • (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
  • (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-al

Uniqueness

What sets this compound apart is its specific structure and the unique roles it plays in various biological and industrial contexts. Its ability to act as a signaling molecule and its aromatic properties make it a valuable compound for research and application .

Properties

CAS No.

3953-35-3

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+

InChI Key

LTUMRKDLVGQMJU-HSVQFRAPSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C

boiling_point

147.00 to 148.00 °C. @ 0.50 mm Hg

Origin of Product

United States

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